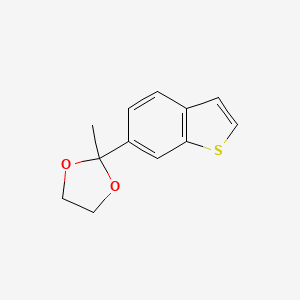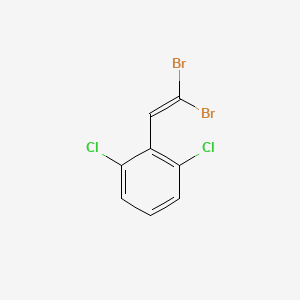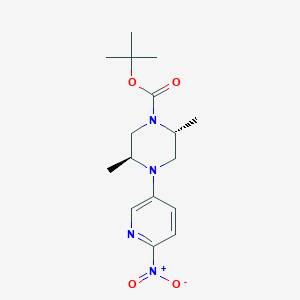
(2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine is a complex organic compound with a unique structure that includes a piperazine ring substituted with a nitropyridine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate diamine and dihaloalkane precursors.
Introduction of the Nitropyridine Group: The nitropyridine group is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the piperazine ring.
tert-Butyl Protection: The tert-butyl group is introduced to protect the carboxylate functionality during subsequent reactions. This is typically achieved using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitropyridine group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitropyridine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce a wide range of functional groups to the piperazine ring.
科学的研究の応用
(2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of complex organic molecules for various industrial applications.
作用機序
The mechanism of action of (2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine involves its interaction with specific molecular targets. The nitropyridine group can interact with enzymes and receptors, modulating their activity. The piperazine ring provides a scaffold that enhances binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, signal transduction, and gene expression regulation.
類似化合物との比較
Similar Compounds
tert-Butyl 2,5-Dimethylpiperazine-1-carboxylate: Lacks the nitropyridine group, making it less reactive in certain chemical reactions.
2,5-Dimethyl-4-(6-nitropyridin-3-yl)piperazine: Lacks the tert-butyl protection, which can affect its stability and reactivity.
Uniqueness
(2R,5S)-1-Boc-2,5-dimethyl-4-(6-nitro-3-pyridyl)piperazine is unique due to the combination of the nitropyridine group and the tert-butyl-protected piperazine ring. This combination provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
特性
分子式 |
C16H24N4O4 |
|---|---|
分子量 |
336.39 g/mol |
IUPAC名 |
tert-butyl (2R,5S)-2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N4O4/c1-11-10-19(15(21)24-16(3,4)5)12(2)9-18(11)13-6-7-14(17-8-13)20(22)23/h6-8,11-12H,9-10H2,1-5H3/t11-,12+/m0/s1 |
InChIキー |
YVIXIVOKRYMFMD-NWDGAFQWSA-N |
異性体SMILES |
C[C@@H]1CN([C@H](CN1C(=O)OC(C)(C)C)C)C2=CN=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CC1CN(C(CN1C(=O)OC(C)(C)C)C)C2=CN=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dichloro[1,3-bis(diphenylphosphino)propane]nickel](/img/structure/B8696258.png)

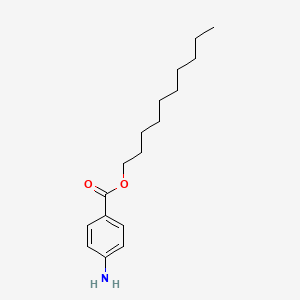
![N-[1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B8696276.png)
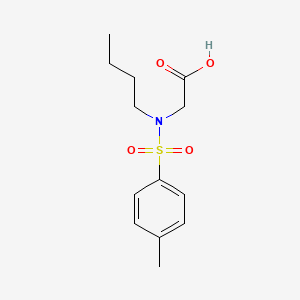
![2-Amino-3-[(4-chlorobenzyl)oxy]pyridine](/img/structure/B8696279.png)
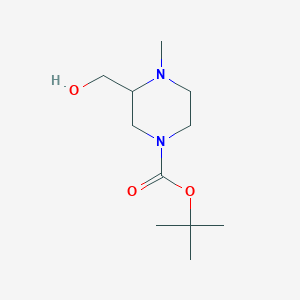
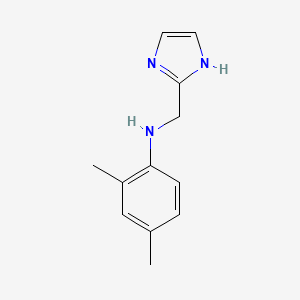

![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-2-chloroethan-1-one](/img/structure/B8696304.png)
